

Chemical and physical properties of Catharanthine tartrate

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Compound of Interest

Compound Name: Catharanthine tartrate

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An In-depth Technical Guide to the Chemical and Physical Properties of **Catharanthine Tartrate**

Introduction

Catharanthine tartrate is the tartrate salt form of catharanthine, a monoterpenoid indole alkaloid naturally occurring in the medicinal plant *Catharanthus roseus* (Madagascar periwinkle).^{[1][2]} It is a significant compound in pharmaceutical research and drug development, primarily serving as a crucial precursor in the semi-synthesis of the potent anti-cancer agents vinblastine and vincristine.^{[3][4][5]} Beyond its role as a biosynthetic intermediate, catharanthine itself exhibits a range of biological activities, including antitumor, hypotensive, and vasodilatory effects.^{[5][6]} This guide provides a comprehensive overview of the chemical and physical properties of **catharanthine tartrate**, detailed experimental protocols for its analysis, and a summary of its known signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **catharanthine tartrate** are summarized in the tables below. This data is essential for its handling, formulation, and application in a laboratory setting.

Table 1: General Chemical Properties

Property	Value	Citations
IUPAC Name	methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate; (2R,3R)-2,3-dihydroxybutanedioic acid	[5]
Synonyms	(+)-3,4-Didehydrocoronaridine, Catharanthine hemitartrate	[6][7]
CAS Number	4168-17-6	[3][6][8]
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₂ • C ₄ H ₆ O ₆ or C ₂₅ H ₃₀ N ₂ O ₈	[3][6][8]
Molecular Weight	486.51 g/mol	[3][6]
Appearance	White to pale yellow crystalline powder	[1]
Purity	≥97%, ≥98%	[5][9]
Source	Catharanthus roseus (L.) G.Don	[9]

Table 2: Physical and Spectroscopic Properties

Property	Value	Citations
Melting Point	126-128°C	[5]
UV/Vis (λ _{max})	224, 283 nm	[4][7]
pH (1% aqueous solution)	~4.0–5.5	[1]

Table 3: Solubility Data

Solvent	Solubility	Citations
Water	Freely soluble	[1]
Methanol	Freely soluble	[1]
Ethanol	Soluble	[5]
DMSO	~30 mg/mL, 50 mg/mL (102.77 mM)	[6][7]
Dimethylformamide (DMF)	~30 mg/mL	[4][7]
Pyridine	Soluble	[9]
Chloroform	Sparingly soluble	[1]
Aqueous Buffers	Sparingly soluble (pre-dissolving in DMSO is recommended)	[7][10]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	[7][10]

Table 4: Stability and Storage

Condition	Recommendation	Citations
Long-term Storage (Solid)	-20°C for ≥ 4 years	[4][7][10]
Long-term Storage (In Solvent)	-80°C for up to 6 months, -20°C for up to 1 month	[6][11]
Shipping	Ambient temperature	[4][5]
Light Sensitivity	Light-sensitive; store in airtight, amber containers.	[1]
Aqueous Solution	Not recommended for storage for more than one day.	[7][10]

Experimental Protocols

Accurate analysis of **catharanthine tartrate** is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is the predominant technique for its quantification.

High-Performance Liquid Chromatography (HPLC) for Quantification of Catharanthine

This method is adapted from a procedure for the simultaneous quantification of major indole alkaloids from *Catharanthus roseus*.[\[12\]](#)

- Objective: To separate and quantify catharanthine in a sample, such as a plant extract.
- Instrumentation:
 - HPLC system with a UV detector.[\[12\]](#)
 - Reversed-phase C18 column.[\[12\]](#)[\[13\]](#)
- Mobile Phase:
 - Isocratic elution with a mixture of acetonitrile and 0.1M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v).[\[12\]](#)
 - The pH of the mobile phase should be adjusted to 3.5.[\[12\]](#)
- Procedure:
 - Prepare the mobile phase and degas it before use.
 - Set the flow rate to 1.2 mL/min.[\[12\]](#)
 - Set the UV detector to a wavelength of 254 nm.[\[12\]](#)
 - Prepare a standard solution of **catharanthine tartrate** of known concentration in the mobile phase.
 - Prepare the sample for analysis. For plant material, a crude alkaloid extraction is necessary.[\[14\]](#)

- Inject the standard and sample solutions into the HPLC system.
- Identify the catharanthine peak in the sample chromatogram by comparing the retention time with that of the standard.[\[13\]](#)
- Quantify the amount of catharanthine in the sample by comparing the peak area or height with the standard curve.[\[12\]](#)[\[14\]](#)

Thin-Layer Chromatography (TLC) for Separation

TLC is a valuable technique for the rapid screening and qualitative analysis of catharanthine in complex mixtures.[\[15\]](#)[\[16\]](#)

- Objective: To separate catharanthine from other alkaloids in a crude extract.
- Stationary Phase: Silica gel TLC plate.[\[14\]](#)
- Mobile Phase: A suitable solvent system for indole alkaloids, which may require optimization depending on the specific sample matrix.
- Procedure:
 - Spot the sample extract and a catharanthine standard onto the TLC plate.
 - Develop the plate in a chamber saturated with the mobile phase.
 - After development, dry the plate and visualize the spots under UV light or by using a suitable staining reagent.
 - The catharanthine spot can be identified by comparing its R_f value to that of the standard.

Spectroscopic Analysis

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are powerful tools for the structural confirmation of catharanthine.[\[17\]](#)[\[18\]](#)

- Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode, catharanthine typically shows a protonated molecular ion $[M+H]^+$ at m/z 337.[\[19\]](#) This technique is highly

sensitive and can be used for identification in complex mixtures.[19]

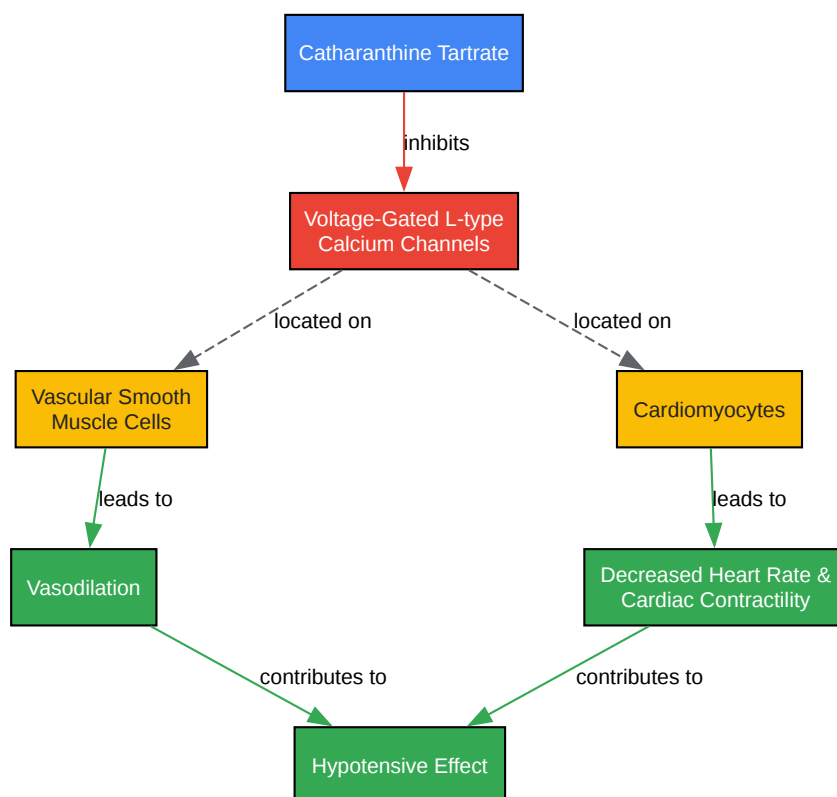
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR provide detailed structural information, allowing for the unambiguous identification of catharanthine.[18][20]

Biological Activity and Signaling Pathways

Catharanthine is not merely a biosynthetic precursor; it possesses intrinsic biological activities that are of interest to researchers.

Inhibition of Voltage-Gated Calcium Channels

Catharanthine has been shown to inhibit voltage-gated L-type calcium channels.[5][6] This action is responsible for its observed vasodilatory and antihypertensive effects, as it can dilate small mesenteric arteries and decrease heart rate and cardiac contractility.[4][5]

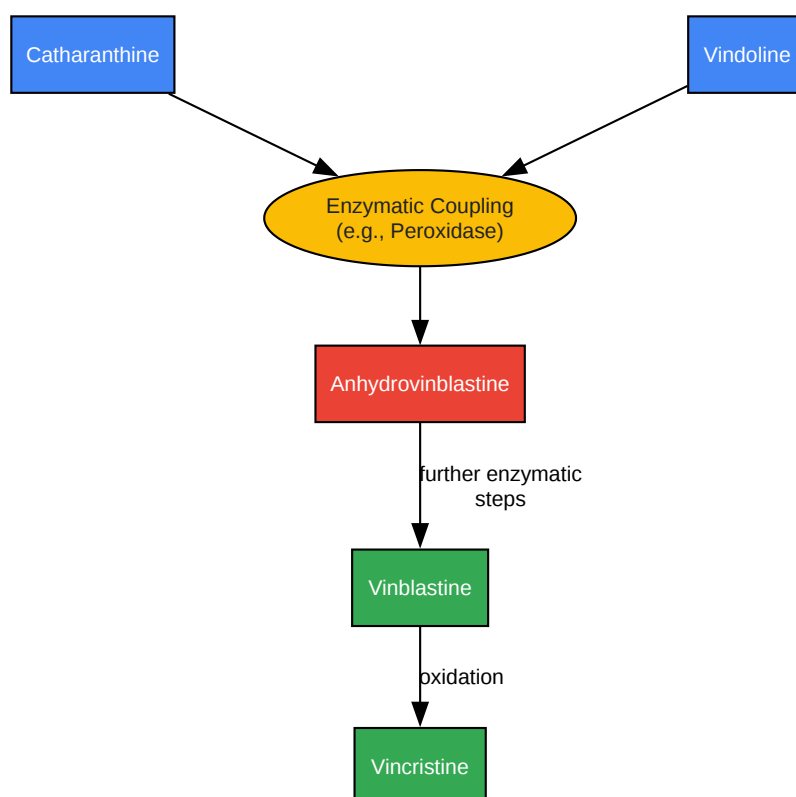


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Caption: Catharanthine's inhibition of calcium channels leads to hypotensive effects.

Biosynthesis of Vinblastine

One of the most critical roles of catharanthine is its function as a precursor in the biosynthesis of the dimeric anti-cancer alkaloids, vinblastine and vincristine.[2][4] This process involves the enzymatic coupling of catharanthine with another monomeric indole alkaloid, vindoline.[2]



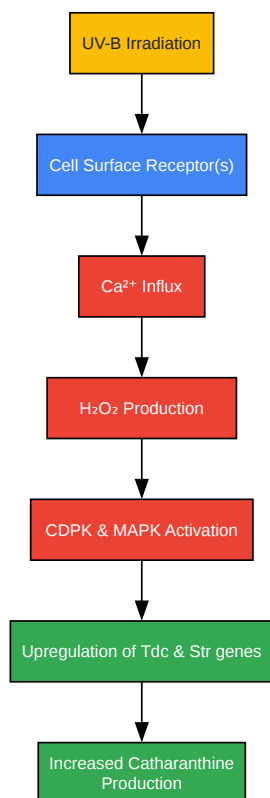
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Caption: Simplified biosynthetic pathway from catharanthine and vindoline to vinblastine.

UV-B Induced Signaling for Catharanthine Production

In *C. roseus* cell cultures, exposure to low-dose UV-B radiation has been shown to increase the production of catharanthine.[21] This response is mediated by a complex signaling cascade.

[21]



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Caption: UV-B induced signaling cascade leading to increased catharanthine production.

Interaction with DNA

Studies have indicated that **catharanthine tartrate** can bind to DNA, with a preference for groove binding.[9] The primary forces involved in this interaction are suggested to be hydrogen bonding and van der Waals forces.[9] This interaction is a point of interest for its potential antitumor mechanisms.

Conclusion

Catharanthine tartrate is a multifaceted indole alkaloid with well-defined chemical and physical properties that are crucial for its application in research and pharmaceutical development. Its role as a precursor to vital anti-cancer drugs, coupled with its own inherent biological activities, makes it a compound of significant interest. The experimental protocols

outlined provide a foundation for its reliable analysis, while the understanding of its involvement in cellular signaling pathways opens avenues for further investigation into its therapeutic potential and for the optimization of its production. This guide serves as a comprehensive resource for professionals working with this important natural product.

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